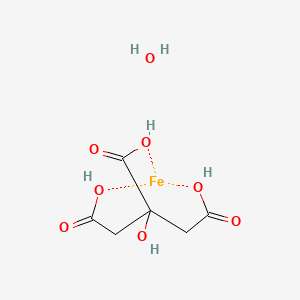

![molecular formula C22H27NO4 B6363164 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline CAS No. 1253527-65-9](/img/structure/B6363164.png)

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

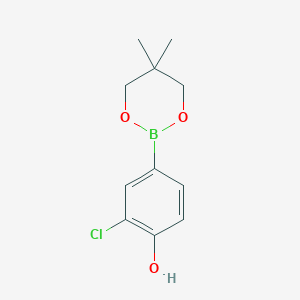

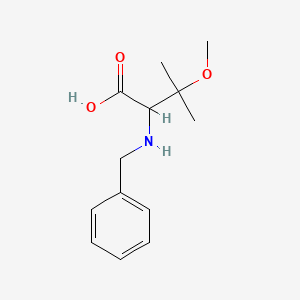

This compound is a member of the benzylisoquinolines . It has a complex structure with multiple functional groups, including two methoxy groups on the phenyl ring and two ethoxy groups on the isoquinoline ring .

Molecular Structure Analysis

The molecular formula of this compound is C20H23NO4 . It has a complex structure with multiple functional groups, including two methoxy groups on the phenyl ring and two ethoxy groups on the isoquinoline ring . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a melting point of 98-99 °C and a predicted boiling point of 482.6±45.0 °C . Its density is predicted to be 1.15±0.1 g/cm3 . The pKa is predicted to be 6.12±0.20 .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other isoquinoline derivatives, which typically bind to their targets and modulate their activity .

Biochemical Pathways

Isoquinoline derivatives are known to influence various biochemical pathways, often resulting in downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, including the modulation of enzyme activity, alteration of membrane permeability, and disruption of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline in laboratory experiments include its ability to modulate multiple pathways, its anti-inflammatory, anti-cancer, and neuroprotective effects, and its ability to inhibit the expression of inflammatory mediators. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water, which may make it difficult to use in some experiments.

Orientations Futures

The future of 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline research is promising, as there is still much to be explored in terms of its potential applications. One potential future direction is to further investigate its anti-cancer effects, as it has already been found to possess anti-tumor activity in vitro and in vivo models of cancer, such as breast, colon, and prostate cancer. Additionally, further research could be conducted to explore its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, further studies could be conducted to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Finally, further research could be conducted to investigate the mechanisms of action of this compound and its potential for drug development.

Méthodes De Synthèse

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline can be synthesized by a variety of methods, including the reaction of 3,4-dimethoxyphenylmethyl bromide with 6,7-diethoxy-3,4-dihydroisoquinoline in aqueous solution. The reaction is carried out at a temperature of 100°C for 30 minutes, followed by the addition of a base to neutralize the acid formed. After the reaction is complete, the product is purified by column chromatography.

Applications De Recherche Scientifique

1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. In particular, it has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been shown to have anti-tumor activity in vitro and in vivo models of cancer, such as breast, colon, and prostate cancer. Furthermore, it has been found to possess neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-5-26-21-13-16-9-10-23-18(17(16)14-22(21)27-6-2)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14H,5-6,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUGQWXHGOKJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3)OC)OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

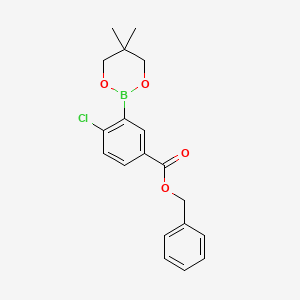

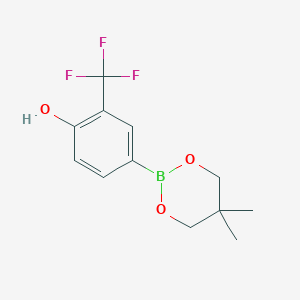

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

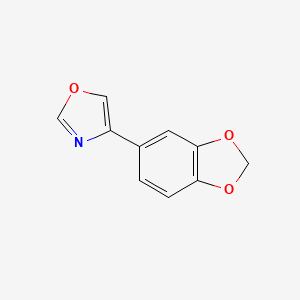

![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)

![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)

![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)